7-Methyl-DL-tryptophan
CAS No.: 17332-70-6
Cat. No.: VC21541693
Molecular Formula: C12H14N2O2
Molecular Weight: 218,26 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 17332-70-6 |
---|---|
Molecular Formula | C12H14N2O2 |
Molecular Weight | 218,26 g/mole |
IUPAC Name | 2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) |
Standard InChI Key | KBOZNJNHBBROHM-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N |
Canonical SMILES | CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N |
Chemical Structure and Identification
7-Methyl-DL-tryptophan is characterized by its molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . As a derivative of the essential amino acid tryptophan, it maintains the core indole structure with an additional methyl group at the seventh position of the indole ring. This modification alters its biochemical behavior compared to unmodified tryptophan.
Identification Information
The compound is identified by several key parameters that facilitate its scientific documentation and commercial availability:
Parameter | Value |
---|---|
CAS Number | 17332-70-6 |
Molecular Formula | C₁₂H₁₄N₂O₂ |
Molecular Weight | 218.25 g/mol |
IUPAC Name | 2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid |
Alternative CAS Number | 3456-73-3 |
This compound is recognized by several synonyms across scientific literature, including 7-Methyltryptophan, DL-2-Amino-3-(7-methylindolyl)propionic acid, and H-7-Me-DL-Trp-OH . The "DL" designation indicates that the compound exists as a racemic mixture of both D and L stereoisomers.
Physical and Chemical Properties
7-Methyl-DL-tryptophan exists as an off-white to light brown crystalline powder under standard conditions . Understanding its physical and chemical properties is essential for proper handling, storage, and application in research settings.
Physical Characteristics
The compound dissolves to form an almost colorless to light brown, clear to slightly turbid solution when dissolved at 5% concentration in either 1M NaOH or 1M HCl . This solubility profile is important for preparing research solutions and experimental formulations.
Biochemical Properties and Pathways
7-Methyl-DL-tryptophan plays a significant role in various biochemical processes, primarily due to its structural relationship to tryptophan, an essential amino acid involved in numerous metabolic pathways.
Role in Biosynthetic Pathways
This compound serves as a key precursor for the biosynthesis of many non-ribosomal peptide antibiotics . Its involvement in these pathways makes it valuable for studying antibiotic synthesis and development.
Interactions with Metabolic Systems
Research indicates that methylated tryptophan derivatives can influence several metabolic pathways, particularly those involving tryptophan catabolism . While much of the research focuses on the 1-methyl position, the 7-methyl modification also creates unique interactions with enzymatic systems that process tryptophan.
Applications in Scientific Research
7-Methyl-DL-tryptophan has diverse applications across multiple scientific disciplines, from basic biochemistry to pharmaceutical development and nutritional science.
Neuroscience Research
This compound serves as a valuable tool for studying serotonin metabolism and its effects on mood and behavior . Serotonin, a neurotransmitter derived from tryptophan, plays crucial roles in regulating mood, sleep, and other neurological functions. By examining how the 7-methyl modification affects these pathways, researchers gain insights into depression, anxiety disorders, and other neuropsychiatric conditions.
Pharmaceutical Development
7-Methyl-DL-tryptophan is utilized in the synthesis of novel drugs targeting serotonin receptors . These research efforts aim to develop new treatments for various psychological and neurological conditions by modulating serotonergic systems in the brain.
Biotechnology Applications
In biotechnology, this compound plays an important role in the synthesis of high-efficiency antibacterial agents and their analogs . Its function as a precursor for non-ribosomal peptide antibiotics makes it valuable for exploring new antimicrobial compounds to address growing concerns about antibiotic resistance.
Nutritional and Metabolic Research
Researchers employ 7-Methyl-DL-tryptophan to investigate amino acid biochemical pathways, providing insights into metabolic disorders and nutritional science . Additionally, studies are examining its potential benefits in animal nutrition, particularly for improving growth and health in livestock through enhanced amino acid profiles.
Comparison with Related Compounds
To better understand the unique properties of 7-Methyl-DL-tryptophan, it's valuable to compare it with structurally similar compounds and other tryptophan derivatives.
Comparison with Other Methylated Tryptophan Derivatives
Several methylated forms of tryptophan exist, each with distinct properties based on the position of the methyl group:
Compound | Methylation Position | Notable Characteristics |
---|---|---|
7-Methyl-DL-tryptophan | 7-position of indole ring | Key precursor for non-ribosomal peptide antibiotics |
7-Methyl-D-tryptophan | 7-position (D-isomer only) | Different enzymatic acceptance compared to racemic mixture |
1-Methyl-DL-tryptophan | 1-position (N-methylation) | Known for immunomodulatory properties |
5-Methyl-DL-tryptophan | 5-position of indole ring | Different enzymatic substrate specificity |
The position of methylation significantly affects how these compounds interact with enzymes and receptors, leading to different biological activities and research applications .
Derivatives and Modified Forms
Researchers also work with protected forms of 7-Methyl-DL-tryptophan, such as Fmoc-7-methyl-DL-tryptophan (where Fmoc stands for 9-fluorenylmethoxycarbonyl), which is primarily used in peptide synthesis . These protected forms allow for controlled incorporation of the modified amino acid into larger peptide structures.
Research Findings on Biological Activity
Scientific research has yielded important insights into the biological activities and potential applications of 7-Methyl-DL-tryptophan and related compounds.
Enzymatic Interactions
Studies on methylated tryptophan derivatives have shown they interact differently with various enzymes compared to unmodified tryptophan. This altered interaction affects substrate specificity and enzymatic acceptance rates, which can be leveraged for therapeutic applications .
Immunological Effects
Research on methylated tryptophan compounds has revealed potential immunomodulatory properties. Studies on related compounds like 1-methyl-tryptophan have shown that they can influence tryptophan metabolism pathways that are important for immune function .
A study examining the immunomodulator 1-methyltryptophan found that it induced an increase in tryptophan and its metabolite kynurenic acid (KYNA) in both animal models and human blood samples . While this specific research focused on 1-methyl-tryptophan rather than 7-methyl-tryptophan, it demonstrates the potential impact of methylated tryptophan derivatives on tryptophan metabolism pathways.
Current Research Directions and Future Perspectives
Research involving 7-Methyl-DL-tryptophan continues to evolve across multiple disciplines, opening new avenues for its application.
Emerging Applications
Recent research has explored the potential of tryptophan derivatives in enhancing CD8+ T cell function against cancer cells through downregulation of PD-1 . While this research isn't specific to 7-Methyl-DL-tryptophan, it demonstrates the growing interest in leveraging tryptophan metabolism for immunotherapeutic approaches.
Challenges and Opportunities
One challenge in working with methylated tryptophan compounds is ensuring they don't contain tryptophan contamination, which could affect experimental results. Research has shown that commercially available methylated tryptophan products sometimes contain tryptophan in amounts sufficient to influence experimental outcomes .
This issue was highlighted in a study examining 1-L-methyl-tryptophan, where tryptophan contamination was found to compensate for IDO-mediated tryptophan depletion in vitro . Such findings underscore the importance of rigorous quality control when working with these compounds.
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